molecular formula C7H7F3O2 B1481878 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid CAS No. 2098112-86-6

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid

Cat. No. B1481878
CAS RN: 2098112-86-6
M. Wt: 180.12 g/mol
InChI Key: YMUXLGLBNVPDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a chemical compound used in scientific research and as a pharmaceutical intermediate . It is also known as 2-(trifluoroacetamido)pent-4-ynoic acid .


Synthesis Analysis

While specific synthesis methods for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid were not found, a related compound, 2,2,2-trifluoroethyl fatty acid esters, has been synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 .


Molecular Structure Analysis

The InChI code for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is 1S/C7H6F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h1,4H,3H2,(H,11,14)(H,12,13) .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, related to 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid, through Sonogashira reactions has been reported. These compounds exhibit high inhibitory activity against aldose reductase (ALR2), an enzyme involved in diabetic complications, showcasing their potential as selective and potent inhibitors for therapeutic applications (Parpart et al., 2015).

Chemical Transformations and Mechanistic Studies

Research on base-catalyzed interconversions between pent-2-ynoic and other related acids offers insights into the mechanistic pathways, highlighting the role of carbanion intermediates in these transformations (Bushby & Whitham, 1969). These studies are crucial for understanding the reactivity and potential applications of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in synthetic chemistry.

Polymer Science and High-Tech Applications

Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which can be derived from similar trifluoromethylated compounds, have significant importance in polymer science. They are used in copolymerization processes leading to materials with applications in lithography, molecularly imprinted polymers, optics, and more, due to their low toxicity, easy availability, and versatile material properties (Patil & Améduri, 2013).

Organic Synthesis and Catalysis

The synthesis and functionalization of 2,2,2-trifluoroethylated onium salts highlight the versatility of trifluoroethylated compounds in organic synthesis and catalysis. These compounds can be used to generate trifluoromethylated olefins, showcasing the potential of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in the synthesis of complex organic molecules (Umemoto & Gotoh, 1991).

Safety And Hazards

While specific safety and hazard information for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid was not found, it is recommended to use protective equipment and avoid skin contact when handling this compound .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h1,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUXLGLBNVPDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Reactant of Route 2
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Reactant of Route 3
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Reactant of Route 4
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Reactant of Route 5
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Reactant of Route 6
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.